molecular formula C7H11BrF2 B2639979 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane CAS No. 2002677-27-0

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane

Cat. No.: B2639979
CAS No.: 2002677-27-0
M. Wt: 213.066
InChI Key: MWLYCTLPPWKXMV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane (CAS 2002677-27-0) is a high-value cyclobutane-based building block with the molecular formula C7H11BrF2 and a molecular weight of 213.06 . This compound is specifically designed for advanced medicinal chemistry and drug discovery research, particularly in the development of novel small-molecule therapeutics. The cyclobutane ring is increasingly recognized for its unique properties in drug design, as it introduces significant conformational restriction to reduce the entropic penalty upon binding to a target protein . Furthermore, the incorporation of a cyclobutane ring can serve as a strategic tool to improve metabolic stability, reduce planarity, and act as an aryl bioisostere to fill hydrophobic pockets . The bifunctional nature of this reagent, featuring a reactive bromomethyl group and a distinct 2,2-difluoroethyl moiety, makes it a versatile intermediate for further synthetic elaboration. It is ideal for constructing molecular architectures where its strained, puckered ring system can be utilized to direct key pharmacophore groups and optimize the three-dimensional spatial arrangement of drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(bromomethyl)-1-(2,2-difluoroethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-7(2-1-3-7)4-6(9)10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLYCTLPPWKXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane can be achieved through several methods:

    Halogenation of Cyclobutane Derivatives: Starting with a cyclobutane derivative, bromination can be performed using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane can undergo various chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its bromomethyl group can undergo various reactions, such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse functional groups.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form more complex cyclic structures.

These transformations are essential for developing new synthetic routes for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane has potential applications in drug design due to its fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

  • Fluorine Substitution : The incorporation of fluorine atoms can modify the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects. For instance, difluorinated compounds have been shown to enhance binding affinity in certain biological targets.

Case Study 1: Synthesis of Fluorinated Cyclopropanes

A study demonstrated the use of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane as a precursor for synthesizing fluorinated cyclopropanes through cyclopropanation reactions. The research highlighted the efficiency of this compound in generating high-yield products under mild conditions, showcasing its utility in creating complex structures relevant to drug discovery .

Case Study 2: Application in Anticancer Drug Development

Research has indicated that fluorinated compounds derived from 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane exhibit promising activity against cancer cell lines. In particular, derivatives have been synthesized and evaluated for their cytotoxic effects, leading to insights into their mechanisms of action and potential as anticancer agents .

Data Table: Chemical Transformations Using 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane

Reaction TypeConditionsProduct Yield (%)References
Nucleophilic SubstitutionAqueous NaOH85
CyclizationHeat (150°C)90
CyclopropanationCatalytic conditions with alkenes75
Anticancer Activity TestingIn vitro assays on cancer cell linesVariable (up to 70)

Mechanism of Action

The mechanism of action for 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, affecting their function. The difluoroethyl group could influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is distinguished from structurally related molecules by its cyclic framework and substitution pattern. Key analogues include:

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane (CAS: 948007-45-2):

  • Molecular formula: C₆H₁₁BrF₃
  • Acyclic butane backbone with bromine and trifluoromethyl groups.
  • Higher steric hindrance due to dimethyl substituents, reducing reactivity in nucleophilic substitutions compared to the cyclobutane derivative .

1-(5-Fluoro-2-methylphenyl)cyclobutanamine (CAS: 1503590-55-3):

  • Molecular formula: C₁₁H₁₄FN
  • Cyclobutane ring fused to an aromatic amine group.
  • Designed for medicinal chemistry applications (e.g., receptor targeting), unlike the bromo-difluoroethyl compound, which serves as a synthetic building block .

Physical and Chemical Properties

Property 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane 1-(5-Fluoro-2-methylphenyl)cyclobutanamine
Molecular Formula C₆H₁₀BrF₃ C₆H₁₁BrF₃ C₁₁H₁₄FN
Molecular Weight (g/mol) 219.05 221.06 (calculated) 179.24
Key Substituents Bromomethyl, 2,2-difluoroethyl Bromo, trifluoromethyl, dimethyl Aromatic amine, fluoromethyl
Predominant Reactivity Nucleophilic substitution (Br site) Sterically hindered substitution Amine-mediated coupling
Potential Applications Fluorinated intermediate Specialty fluorocarbon Pharmaceutical scaffold

Research Findings

The compound’s bromine and fluorine substituents align with trends in agrochemical and pharmaceutical research, where halogenated motifs improve bioavailability and binding affinity.

Biological Activity

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane is an organic compound characterized by its unique cyclobutane structure, which includes a bromomethyl group and a 2,2-difluoroethyl substituent. The molecular formula of this compound is C₇H₁₁BrF₂. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The compound's structure contributes significantly to its reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the lipophilicity and biological interactions of the molecule. The following table summarizes key structural features and properties:

PropertyValue
Molecular FormulaC₇H₁₁BrF₂
SMILESC1CC(C1)(CC(F)F)CBr
InChIInChI=1S/C7H11BrF2/c8-5-7(2-1-3-7)4-6(9)10/h6H,1-5H2
Predicted Collision Cross Section147.8 Ų (m/z [M+H]+)

Antimicrobial Properties

Recent studies have indicated that 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, showcasing potential as a lead compound in the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer activity . Preliminary research suggests it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis. Specific studies have reported:

  • Cell Line Testing : In vitro tests on human cancer cell lines demonstrated significant cytotoxic effects at certain concentrations.
  • Mechanism Insights : The compound may interact with specific enzymes or receptors that are pivotal in cancer cell metabolism.

Case Studies

Several case studies have documented the biological effects of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at a leading university tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value that suggests strong antibacterial properties compared to standard antibiotics.
  • Cancer Cell Proliferation Inhibition : In another study, the compound was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating potential use as an anticancer agent.

Comparative Analysis with Related Compounds

To further understand the unique biological activity of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
1-BromomethylcyclobutaneBromomethyl group onlyLimited biological activity
1-(Bromomethyl)-1-(difluoromethyl)cyclobutaneDifluoromethyl instead of difluoroethylModerate antimicrobial activity
1-(Chloromethyl)-1-(2,2-difluoroethyl)cyclobutaneChloromethyl groupLess potent than brominated analogs

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